

# SJ1008030: A Selective JAK2 PROTAC Degrader for Hematological Malignancies

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**SJ1008030** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2), a key protein in the JAK-STAT signaling pathway implicated in various hematological malignancies. By hijacking the cell's natural protein disposal system, **SJ1008030** offers a novel therapeutic strategy to eliminate JAK2, rather than merely inhibiting its enzymatic activity. This technical guide provides a comprehensive overview of **SJ1008030**, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its biological context and workflow.

## Introduction

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations or overexpression of JAK2, is a hallmark of several myeloproliferative neoplasms and acute lymphoblastic leukemia (ALL).[1] Traditional therapeutic approaches have focused on small molecule inhibitors of the JAK2 kinase activity. However, these inhibitors can be limited by off-target effects, the development of resistance, and a lack of sustained efficacy.

PROTACs represent a paradigm shift in targeted therapy. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, JAK2), a ligand that recruits an

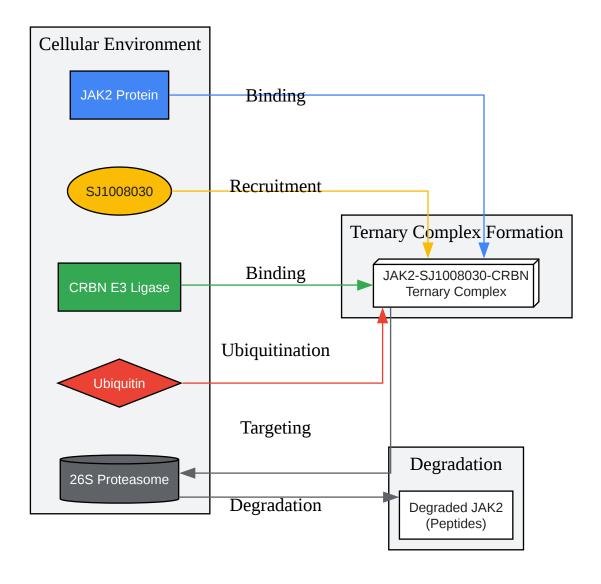


E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

SJ1008030 is a rationally designed JAK2 PROTAC that has demonstrated significant preclinical activity in models of ALL.[1]

## **Mechanism of Action**

**SJ1008030** is composed of a JAK2-binding moiety derived from a known inhibitor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. The molecule facilitates the formation of a ternary complex between JAK2 and CRBN, leading to the polyubiquitination of JAK2 and its subsequent degradation by the 26S proteasome.



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Mechanism of Action of SJ1008030.

# **Quantitative Data**

The following tables summarize the key in vitro efficacy data for **SJ1008030** in the MHH-CALL-4 human B cell precursor leukemia cell line.

Table 1: In Vitro Growth Inhibition of SJ1008030

Cell Line	Assay Duration	IC50 (nM)
MHH-CALL-4	72 hours	5.4[2][3][4]

#### Table 2: In Vitro Degradation of JAK2 by SJ1008030

Cell Line	Assay Duration	DC50 (nM)	Dmax (%)
MHH-CALL-4	Not Specified	32.09[5][6]	Not Reported

#### Table 3: In Vivo Pharmacokinetic Parameters of **SJ1008030**

Species	Route of Administration	Cmax	Tmax	Half-life (t1/2)
Mouse	Not Reported	Not Reported	Not Reported	Not Reported

Note: Specific pharmacokinetic data for **SJ1008030** is not currently available in the public domain.

# Experimental Protocols Cell Viability Assay

This protocol is adapted from the methods described for evaluating the effect of **SJ1008030** on the proliferation of leukemia cell lines.[2]

 Cell Culture: MHH-CALL-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5%



CO2.

- Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10<sup>4</sup> cells per well in 100 μL of culture medium and incubated for 24 hours.
- Compound Treatment: SJ1008030 is serially diluted in DMSO and then further diluted in culture medium to the desired concentrations. 100 μL of the compound-containing medium is added to the wells, resulting in a final DMSO concentration of less than 0.1%. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for 72 hours at 37°C.
- Viability Assessment: Cell viability is assessed using a commercial colorimetric or fluorometric assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
- Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis in a suitable software (e.g., GraphPad Prism).

## Western Blot Analysis for JAK2 Degradation

This protocol outlines the procedure for determining the extent of JAK2 degradation induced by **SJ1008030**.[2]

- Cell Treatment: MHH-CALL-4 cells are seeded in 6-well plates and treated with varying concentrations of SJ1008030 or vehicle control for the desired duration (e.g., 24 or 72 hours).
- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are incubated on ice for 30 minutes and then centrifuged to pellet the cell debris.
- Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.
- Sample Preparation and SDS-PAGE: An equal amount of protein (e.g., 20-30 μg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes. The samples are then



loaded onto a polyacrylamide gel and separated by SDS-PAGE.

- Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against JAK2 overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) is also used.
- Secondary Antibody Incubation and Detection: The membrane is washed with TBST and
  incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
  room temperature. After further washing, the protein bands are visualized using an enhanced
  chemiluminescence (ECL) detection reagent and an imaging system.
- Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. The level of JAK2 is normalized to the loading control.

## In Vivo Xenograft Model Studies

The following provides a general outline for assessing the in vivo efficacy of **SJ1008030** in a mouse xenograft model of ALL.

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
- Cell Implantation: MHH-CALL-4 cells are injected intravenously or subcutaneously into the mice.
- Tumor Growth Monitoring: Tumor burden is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by measuring tumor volume with calipers for subcutaneous models.
- Drug Administration: Once the tumors are established, mice are randomized into treatment and control groups. **SJ1008030** is formulated in a suitable vehicle and administered to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
- Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight and overall health of the animals are also recorded. At the end of the study, tumors and relevant

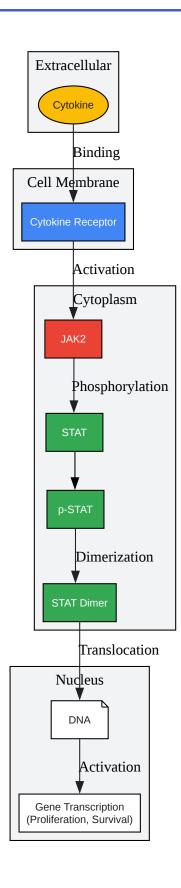


tissues can be collected for further analysis (e.g., western blotting to confirm JAK2 degradation).

 Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to determine the significance of the anti-tumor effect of SJ1008030.

# **Signaling Pathway and Experimental Workflow**

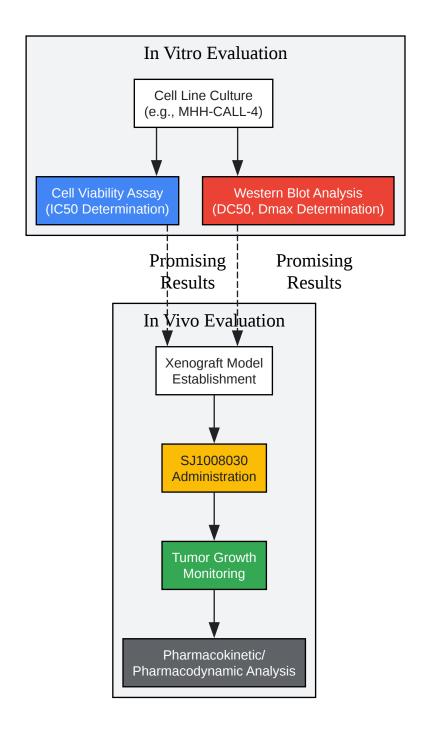




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The JAK-STAT Signaling Pathway.





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General Experimental Workflow for **SJ1008030** Evaluation.

## Conclusion

**SJ1008030** is a promising selective JAK2 PROTAC degrader with potent in vitro activity against leukemia cell lines. Its mechanism of action, which leads to the elimination of the JAK2



protein, offers a potential advantage over traditional kinase inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of **SJ1008030** in the treatment of JAK2-driven hematological malignancies. This technical guide provides a foundational resource for researchers and drug developers interested in advancing the study of this novel therapeutic agent.

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